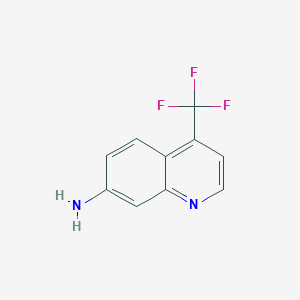
4-(Trifluoromethyl)quinolin-7-amine
説明
4-(Trifluoromethyl)quinolin-7-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Trifluoromethyl)quinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)quinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Agent : A study on the neurotropic activity of related compounds, specifically 2,3,3-trimethyl-2,3,5,6,7,8-hexahydro-1H-pyrrolo[3,4-b]quinolin-9-amine, found potential as neuroprotective agents, as they significantly reduced motor activity in mice (Zaliznaya et al., 2020).
Anti-Proliferative Activity Against Cancer Cells : Novel 4-aminoquinoline derivatives have shown potential anti-proliferative activity against MCF-7 breast cancer cells, with certain derivatives exhibiting higher activity than doxorubicin, a common chemotherapy medication (Ghorab et al., 2014).
Antiparasitic and Antineoplastic Agents : Certain 7-trifluoromethyl-4-(4-substituted anilino)quinolines have shown potential as antiparasitic and antineoplastic agents, with one compound in particular demonstrating promising antiparasitic activity and broad-spectrum antitumor activity (Abadi & Brun, 2003).
Anticancer Agents : Another study on 4-aminoquinoline derivatives identified them as a new class of anticancer agents, with specific compounds showing potent effects on cancer cells (Zhang et al., 2007).
Bioimaging Applications : A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines has been developed, which could be utilized for low-cost Golgi-localized probes in bioimaging applications (Chen et al., 2019).
Immunostimulatory Antagonists : Substituted 2-arylquinolin-4-amines have shown potential as immunostimulatory CpG-oligodeoxynucleotides antagonists, which could have implications in reversing autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (Paliakov et al., 2007).
Antimicrobial Activity : New trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazole compounds have exhibited significant antimicrobial activity against various microorganisms, indicating their potential as future antituberculosis agents (Garudachari et al., 2014).
Photocyclizations and Self-Assemblies : Research on di(quinolinyl)arylamines and tri(quinolinyl)amines has shown that photoreactions can produce bent-bent dipyridocarbazoles, with reaction rates influenced by solvent polarity and substituents. This has implications for emission color changes and photoreaction-induced self-assemblies (Karasawa et al., 2016).
Antimalarial Activity : Certain compounds like 4-(7′-trifluoromethylquinolin-4′-ylamino)phenol have shown significant antimalarial activity, whereas their bis(trifluoromethyl) analogues have shown insignificant activity (Barlin & Tan, 1985).
Antibacterial and Antifungal Activities : Quinoline derivatives with 1,2,4-triazole moiety have displayed promising antibacterial and antifungal activities, comparable to standard drugs (Eswaran et al., 2009).
特性
IUPAC Name |
4-(trifluoromethyl)quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-4-15-9-5-6(14)1-2-7(8)9/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNJVKBDKOPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




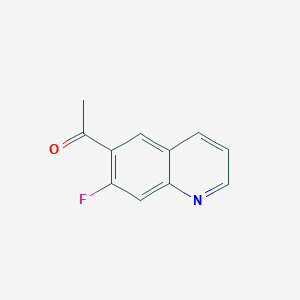
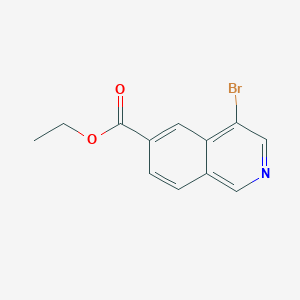
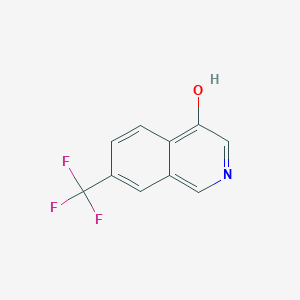

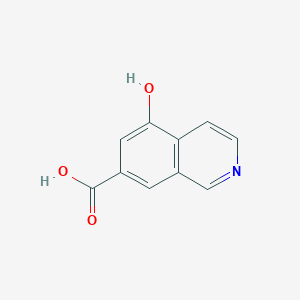
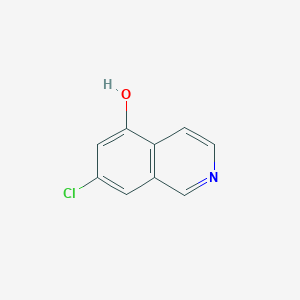

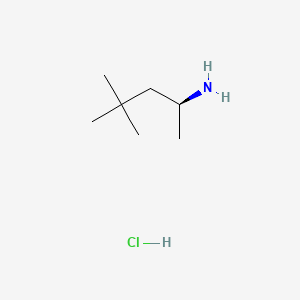
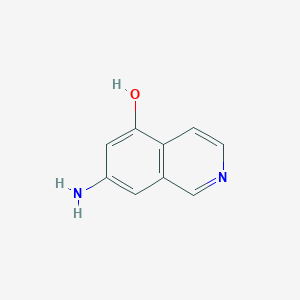

![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)
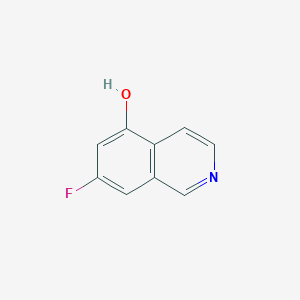
![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)